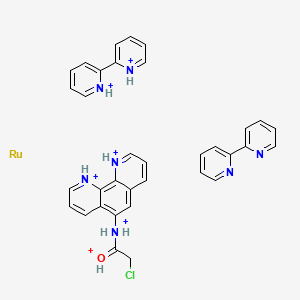
phen-ClA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound phen-ClA is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with multiple nitrogen-containing ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phen-ClA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions and photochemical processes.
Biology and Medicine
In biology and medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and induce apoptosis in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with target molecules. In biological systems, it can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(II) tris(phenanthroline)
- Ruthenium(II) tris(pyridine)
Uniqueness
Compared to these similar compounds, phen-ClA has a unique combination of ligands that confer distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in catalysis and medicinal chemistry.
Propriétés
Formule moléculaire |
C34H32ClN7ORu+6 |
|---|---|
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
Clé InChI |
FNYUUIRCGCJFBO-UHFFFAOYSA-T |
SMILES canonique |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















